molecular formula C18H21NO11 B12323423 4-Nitrophenyl3,4,6-tri-O-acetyl-b-D-galactopyranoside

4-Nitrophenyl3,4,6-tri-O-acetyl-b-D-galactopyranoside

Cat. No.: B12323423
M. Wt: 427.4 g/mol
InChI Key: OIIXOWIQJYONGM-UHFFFAOYSA-N
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Description

4-Nitrophenyl 3,4,6-tri-O-acetyl-b-D-galactopyranoside is a pivotal compound extensively employed in the realm of biomedicine. It serves as a prime substrate for investigating the activity and specificity of enzymes involved in carbohydrate metabolism. The molecular formula of this compound is C18H21NO11, and it has a molecular weight of 427.36 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 3,4,6-tri-O-acetyl-b-D-galactopyranoside typically involves the acetylation of 4-nitrophenyl β-D-galactopyranoside. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar acetylation reactions but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for biomedical applications.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 3,4,6-tri-O-acetyl-b-D-galactopyranoside undergoes various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenyl β-D-galactopyranoside.

    Oxidation and Reduction: The nitro group can be reduced to an amino group, and the compound can also participate in oxidation reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Major Products Formed

    Hydrolysis: 4-Nitrophenyl β-D-galactopyranoside.

    Reduction: 4-Aminophenyl 3,4,6-tri-O-acetyl-b-D-galactopyranoside.

Scientific Research Applications

4-Nitrophenyl 3,4,6-tri-O-acetyl-b-D-galactopyranoside is widely used in scientific research, particularly in the following areas:

    Biochemistry: As a substrate to study enzyme kinetics and specificity, especially for enzymes involved in carbohydrate metabolism.

    Medicine: Investigating the role of glycosides in various biological processes and potential therapeutic applications.

    Industrial Applications: Used in the synthesis of other complex carbohydrates and glycosides.

Mechanism of Action

The compound exerts its effects primarily through its interaction with enzymes that hydrolyze glycosidic bonds. The 4-nitrophenyl group serves as a chromogenic reporter, allowing researchers to monitor enzyme activity by measuring the release of 4-nitrophenol, which absorbs light at a specific wavelength. This interaction helps in understanding the molecular targets and pathways involved in carbohydrate metabolism.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl β-D-galactopyranoside: Lacks the acetyl groups and is more susceptible to enzymatic hydrolysis.

    4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside: Contains an additional acetyl group, which may affect its reactivity and interaction with enzymes.

Uniqueness

4-Nitrophenyl 3,4,6-tri-O-acetyl-b-D-galactopyranoside is unique due to its specific acetylation pattern, which provides a balance between stability and reactivity. This makes it an ideal substrate for studying enzyme activity and specificity in carbohydrate metabolism.

Properties

Molecular Formula

C18H21NO11

Molecular Weight

427.4 g/mol

IUPAC Name

[3,4-diacetyloxy-5-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate

InChI

InChI=1S/C18H21NO11/c1-9(20)26-8-14-16(27-10(2)21)17(28-11(3)22)15(23)18(30-14)29-13-6-4-12(5-7-13)19(24)25/h4-7,14-18,23H,8H2,1-3H3

InChI Key

OIIXOWIQJYONGM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)OC(=O)C)OC(=O)C

Origin of Product

United States

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